(2,2-Difluorocyclopropyl)benzene

Overview

Description

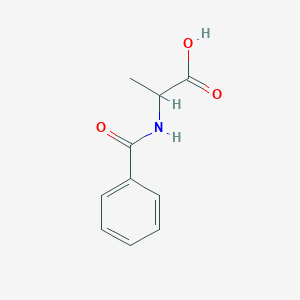

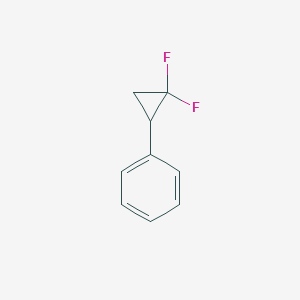

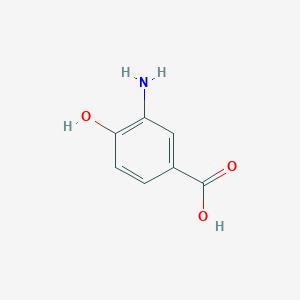

(2,2-Difluorocyclopropyl)benzene is a specialized chemical compound featuring a cyclopropyl ring substituted with two fluorine atoms and attached to a benzene ring. This structure leads to interesting chemical properties and reactivities due to the presence of the highly electronegative fluorine atoms and the strained cyclopropyl group.

Synthesis Analysis

The synthesis of difluorinated cyclopropyl-benzene structures often involves strategic ring-opening reactions followed by halogenation methods. For instance, Fuchibe et al. (2023) describe a method for synthesizing 2-difluoroethylated benzoxazines via proton-mediated ring-opening of 1,1-difluorocyclopropanes, which, although not directly (2,2-Difluorocyclopropyl)benzene, highlights techniques potentially applicable to its synthesis (Fuchibe, Matsuo, & Ichikawa, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to (2,2-Difluorocyclopropyl)benzene, such as other difluorocyclopropane derivatives, demonstrates significant effects from the fluorine atoms. For example, the difluorocyclopropane core is a valuable element in medicinal chemistry due to its unique structure and electronegativity of the attached fluorine atoms which can significantly alter molecular properties (Lin et al., 2021).

Chemical Reactions and Properties

Difluorocyclopropyl groups undergo unique reactions, such as ring transformations and functional group interconversions. For instance, reactions involving difluorinated cyclopropanes can include gem-difluorination, demonstrating the reactivity of these structures under different chemical conditions. These reactions typically exploit the ring strain and electronic effects of the difluorocyclopropyl group (Lin et al., 2021).

Scientific Research Applications

Friedel-Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride : This study focused on the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with various arenes. The reactions showed an unexpected rearrangement leading to novel aryl 3-chloro-3,3-difluoropropyl ketones. This reaction may be useful synthetically with relatively unreactive arene substrates like benzene, toluene, and p-xylene (Dolbier et al., 2011).

Hybrid Organic/Inorganic Benzene : This research explored benzene derivatives, particularly focusing on the inorganic isoelectronic relative of benzene, borazine, and its implications in chemical hydrogen storage applications. It highlighted the synthesis and characterization of 1,2-dihydro-1,2-azaborine as a novel organic/inorganic hybrid structure (Marwitz et al., 2009).

Ionic Liquid-Benzene Mixtures : This paper used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. It showed how benzene alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).

Synthesis and Characterization of Hexaarylbenzenes : This study described the synthesis of hexaarylbenzenes using C-H activation, cross-coupling, and cycloaddition reactions, highlighting their potential in creating diverse benzene derivatives (Suzuki et al., 2015).

Gold(I)-Catalyzed Tandem C-H and C-C Activation : The study focused on (cyclopropylidenecyclohexyl)benzene derivatives undergoing tandem intramolecular C-H and C-C bond activation in the presence of AuPPh(3)Cl/AgOTf, forming biaryl derivatives (Jiang et al., 2010).

Polymerization of Cyclic Monomers : This research involved synthesizing 1,3-Bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, leading to hard, transparent, crosslinked polymers, potentially useful in various industrial applications (Moszner et al., 1999).

Two-Dimensional Angular Polycyclic Aromatic Hydrocarbons : This study highlighted the design and applications of two-dimensional polycyclic aromatic hydrocarbons (PAHs) for device applications, emphasizing their stability and charge-transport properties (Zhang et al., 2015).

Future Directions

The future directions for the study of “(2,2-Difluorocyclopropyl)benzene” and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Mechanism of Action

Target of Action

It’s known that fluorine-containing compounds can profoundly modify the physicochemical properties of parent molecules . They can affect the charge distribution, electrostatic surface, and solubility of chemical entities, often leading to useful outcomes .

Mode of Action

The presence of fluorine substituents in organic molecules has been associated with both ring-forming and ring-opening reactions . For instance, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis afforded the 2-fluoroallylic sulfones in moderate to good yields with (Z)-selectivity . This method showed a good compatibility with a broad range of substrates and substituents .

Biochemical Pathways

It’s known that geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment .

Result of Action

The presence of fluorine in biologically active materials can affect the charge distribution, electrostatic surface, and solubility of chemical entities, often leading to useful outcomes .

Action Environment

It’s known that the physicochemical properties of fluorine-containing compounds can be profoundly modified by the presence of fluorine .

properties

IUPAC Name |

(2,2-difluorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBYCBMQDZFUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343901 | |

| Record name | (2,2-Difluorocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorocyclopropyl)benzene | |

CAS RN |

13343-40-3 | |

| Record name | (2,2-Difluorocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)